molecular formula C20H12N2O5 B14075325 2-(2-Nitro-4-phenoxyphenyl)-1H-isoindole-1,3(2H)-dione CAS No. 352637-10-6

2-(2-Nitro-4-phenoxyphenyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B14075325
CAS No.: 352637-10-6
M. Wt: 360.3 g/mol
InChI Key: QCQHFDNBHUAFPZ-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 2-(2-nitro-4-phenoxyphenyl)- is a complex organic compound that belongs to the class of isoindole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-(2-nitro-4-phenoxyphenyl)- typically involves multi-step organic reactions. One common method includes the nitration of a phenoxy-substituted isoindole precursor, followed by cyclization and functional group modifications. Reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and cyclization processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques such as crystallization and chromatography is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1H-Isoindole-1,3(2H)-dione, 2-(2-nitro-4-phenoxyphenyl)- can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Halogenating agents or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

1H-Isoindole-1,3(2H)-dione, 2-(2-nitro-4-phenoxyphenyl)- has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-(2-nitro-4-phenoxyphenyl)- involves its interaction with molecular targets such as enzymes or receptors. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1H-Isoindole-1,3(2H)-dione derivatives: Compounds with different substituents on the isoindole ring.

    Nitroaromatic compounds: Molecules with nitro groups attached to aromatic rings.

    Phenoxy-substituted compounds: Compounds with phenoxy groups attached to various cores.

Uniqueness

1H-Isoindole-1,3(2H)-dione, 2-(2-nitro-4-phenoxyphenyl)- is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

352637-10-6

Molecular Formula

C20H12N2O5

Molecular Weight

360.3 g/mol

IUPAC Name

2-(2-nitro-4-phenoxyphenyl)isoindole-1,3-dione

InChI

InChI=1S/C20H12N2O5/c23-19-15-8-4-5-9-16(15)20(24)21(19)17-11-10-14(12-18(17)22(25)26)27-13-6-2-1-3-7-13/h1-12H

InChI Key

QCQHFDNBHUAFPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-]

Origin of Product

United States

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